molecular formula C18H34ClNO B035101 3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride CAS No. 19974-66-4

3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride

Cat. No.: B035101
CAS No.: 19974-66-4
M. Wt: 315.9 g/mol
InChI Key: IPEUYVUTSRBMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of 3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also act as a nucleophile in organic synthesis reactions, facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal activity. Physiologically, it has been shown to affect the central nervous system, causing sedation and analgesia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride in lab experiments is its versatility. It can be used as a reagent in a wide range of organic synthesis reactions, making it a valuable tool for chemists. Additionally, its potential applications in medicinal chemistry make it a promising compound for drug discovery.
However, there are also limitations to using this compound in lab experiments. Its toxicity and potential side effects must be carefully considered, and proper safety precautions must be taken when handling the compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are many potential future directions for research on 3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride. One area of interest is its potential as a treatment for cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, its potential applications in organic synthesis and catalysis warrant further investigation. Finally, its physiological effects on the central nervous system make it a promising compound for the development of new analgesics and sedatives.

Synthesis Methods

3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride is synthesized by reacting 3-piperidone with dicyclohexylmethanol in the presence of hydrochloric acid. This reaction results in the formation of the desired compound, which is then purified by recrystallization.

Scientific Research Applications

3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. It has been shown to have antitumor activity and is being investigated as a potential treatment for cancer. Additionally, it has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds.

Properties

19974-66-4

Molecular Formula

C18H34ClNO

Molecular Weight

315.9 g/mol

IUPAC Name

2-(dicyclohexylmethyl)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C18H33NO.ClH/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h14-20H,1-13H2;1H

InChI Key

IPEUYVUTSRBMQZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C2CCCCC2)C3C(CCCN3)O.Cl

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C3C(CCCN3)O.Cl

synonyms

3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride

Origin of Product

United States

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